

# (S)-1,2-Dimethylpiperazine CAS number 485841-52-9

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## Compound of Interest

Compound Name: (S)-1,2-Dimethylpiperazine

Cat. No.: B1384906

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An In-depth Technical Guide to **(S)-1,2-Dimethylpiperazine**: A Chiral Scaffold for Modern Drug Discovery

## Authored by a Senior Application Scientist

### Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to act as a versatile linker, orienting pharmacophoric groups toward their biological targets.[2] However, the majority of these successful therapeutics utilize simple, unsubstituted piperazine rings.[3] The next frontier in leveraging this scaffold lies in the exploration of three-dimensional chemical space through the introduction of stereocenters onto the piperazine core.[3][4]

Chiral, carbon-substituted piperazines represent a significant evolution, offering precise spatial arrangement of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5] **(S)-1,2-Dimethylpiperazine** (CAS 485841-52-9) emerges as a particularly valuable building block in this context. Its defined stereochemistry and vicinal dimethyl substitution provide a rigid, conformationally constrained scaffold, making it an exemplary intermediate for the synthesis of complex molecules, from novel therapeutics to chiral ligands for asymmetric catalysis.[4][6] This guide provides an in-depth technical overview

of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.

## Core Physicochemical & Structural Properties

Understanding the fundamental properties of **(S)-1,2-Dimethylpiperazine** is critical for its effective application in synthesis and formulation. The key data, compiled from various chemical data providers and predictive models, are summarized below.

Property	Value	Source
CAS Number	485841-52-9	[6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub>	[7][8]
Molecular Weight	114.19 g/mol	[7][8]
Appearance	Low melting solid	[9]
pKa (Predicted)	9.31 ± 0.40	[7]
Topological Polar Surface Area (TPSA)	15.27 Å <sup>2</sup>	[8]
logP (Predicted)	-0.0901	[8]
Hydrogen Bond Donors	1	[8]
Hydrogen Bond Acceptors	2	[8]
SMILES	C[C@@H]1N(C)CCNC1	[8]

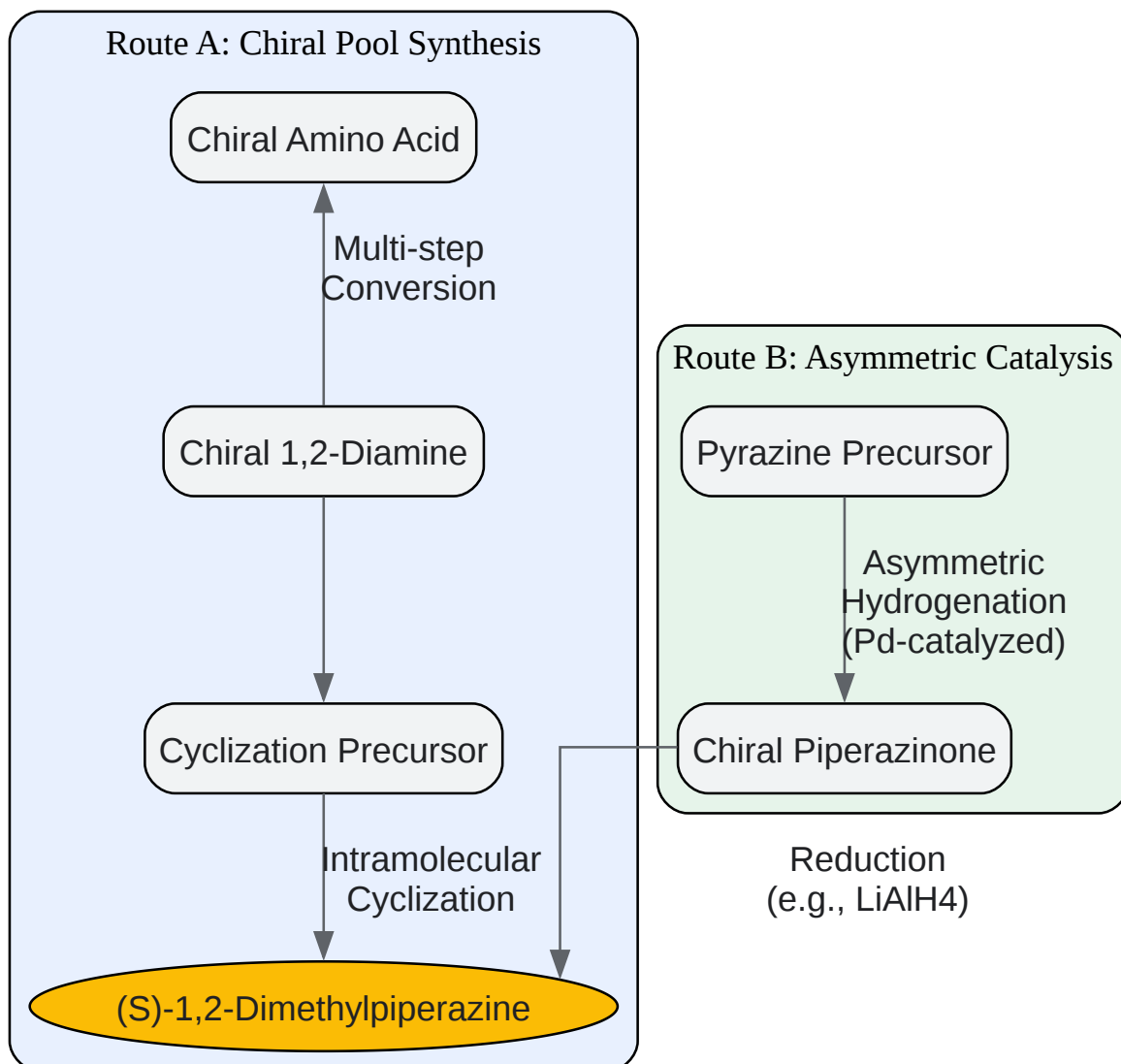
The predicted pKa suggests it behaves as a typical secondary/tertiary amine, readily forming salts for purification or formulation purposes.[10] The low predicted logP indicates good hydrophilicity, a desirable trait in drug development for improving pharmacokinetic properties.

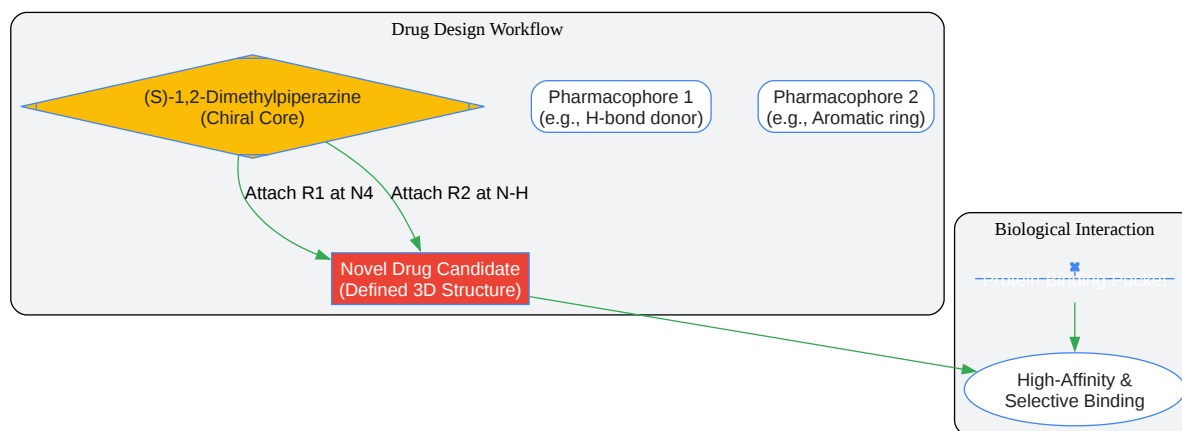
## Strategies for Asymmetric Synthesis

The enantioselective synthesis of chiral piperazines is a well-explored field, driven by their pharmacological importance. While a specific, scalable synthesis for **(S)-1,2-Dimethylpiperazine** is not extensively detailed in publicly accessible literature, its structure

lends itself to established methodologies for preparing chiral 1,2-disubstituted diamine derivatives. These routes often begin from the chiral pool, leveraging naturally occurring amino acids, or employ catalytic asymmetric transformations.[3][11][12]

A prevalent strategy involves the construction of a chiral 1,2-diamine intermediate, which is then cyclized to form the piperazine ring.[11] Another powerful approach is the catalytic asymmetric hydrogenation of pyrazine precursors, which can yield chiral piperazinones that are subsequently reduced to the desired piperazine.[13]





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